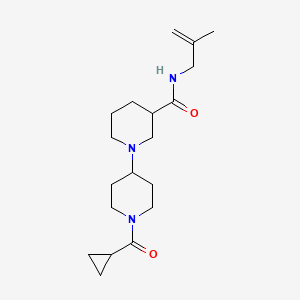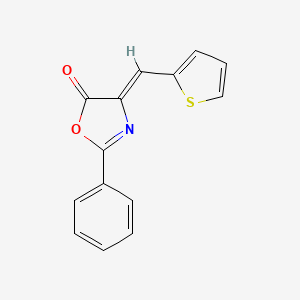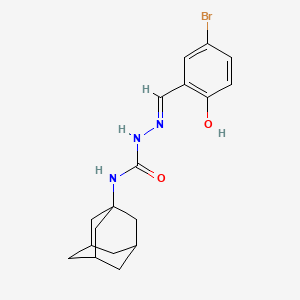![molecular formula C16H18N2O2S B6116120 N-{1-methyl-2-oxo-2-[(1-phenylethyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B6116120.png)
N-{1-methyl-2-oxo-2-[(1-phenylethyl)amino]ethyl}-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-methyl-2-oxo-2-[(1-phenylethyl)amino]ethyl}-2-thiophenecarboxamide, commonly known as MET, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of MET is not fully understood, but it is believed to involve the inhibition of the mitochondrial respiratory chain complex I, resulting in the reduction of ATP production and the induction of oxidative stress. This leads to the activation of various signaling pathways that ultimately result in the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
MET has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, reduction of ATP production, and induction of oxidative stress. Additionally, MET has been found to modulate various signaling pathways involved in cell survival, proliferation, and apoptosis.
实验室实验的优点和局限性
MET has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its solubility in water is limited, which can make it challenging to work with in certain experimental settings.
未来方向
The potential therapeutic applications of MET are vast, and several areas of future research are worth exploring. These include investigating the use of MET in combination with other drugs or therapies, exploring the use of MET in different disease models, and identifying the molecular targets of MET to gain a better understanding of its mechanism of action. Additionally, further research is needed to optimize the synthesis method of MET to improve its solubility and bioavailability.
Conclusion
In conclusion, MET is a synthetic compound that has shown significant potential for therapeutic applications in various diseases. Its mechanism of action involves the inhibition of the mitochondrial respiratory chain complex I, resulting in the reduction of ATP production and the induction of oxidative stress. MET has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. Future research should focus on exploring the use of MET in different disease models, identifying its molecular targets, and optimizing its synthesis method.
合成方法
MET can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methyl-2-aminoethylamine. The final step involves the reaction of the resulting intermediate with phenethylamine, resulting in the formation of MET.
科学研究应用
MET has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, MET has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. MET has also been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Furthermore, MET has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function in animal models of myocardial ischemia-reperfusion injury.
属性
IUPAC Name |
N-[1-oxo-1-(1-phenylethylamino)propan-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11(13-7-4-3-5-8-13)17-15(19)12(2)18-16(20)14-9-6-10-21-14/h3-12H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXRVNDJTKDZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(aminocarbonyl)carbonohydrazonoyl]-2-hydroxybenzoic acid](/img/structure/B6116056.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6116064.png)

![N~1~-ethyl-N~1~-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N~2~-methyl-N~2~-(4-pyridinylmethyl)glycinamide](/img/structure/B6116075.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-(2-thienylmethyl)ethanamine](/img/structure/B6116096.png)

![ethyl 4-[1-(1H-indol-3-ylmethyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6116107.png)
![3-(2-chlorophenyl)-4-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B6116108.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6116114.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-5-chlorobenzamide](/img/structure/B6116128.png)

![5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6116136.png)